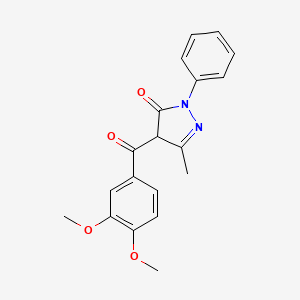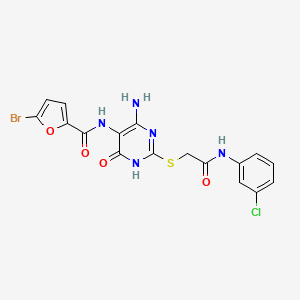![molecular formula C9H9N3O2 B2452154 6,7-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-カルボン酸 CAS No. 1095822-90-4](/img/structure/B2452154.png)
6,7-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylamine, followed by Sonogashira coupling and subsequent cyclization . The reaction conditions often include the use of catalysts such as palladium and copper, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow chemistry to enhance reaction efficiency and safety . Green chemistry principles are also applied to minimize the use of hazardous solvents and reagents .
化学反応の分析
Types of Reactions
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite (NaClO) and TEMPO.
Reduction: Employing reducing agents such as zinc and acetic acid.
Substitution: Involving nucleophilic substitution reactions with reagents like cyclopentylamine.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), TEMPO, acetonitrile (CH3CN), and sodium phosphate buffer.
Reduction: Zinc, acetic acid, and ethanol (EtOH).
Substitution: Cyclopentylamine, palladium catalysts, and copper catalysts.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
作用機序
The mechanism of action of 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as ATR kinase . ATR kinase is crucial for the DNA damage response, and inhibition of this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to bind effectively to the active site of ATR kinase, blocking its activity .
類似化合物との比較
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolopyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a pyridopyrimidine core.
Piritrexim: An inhibitor of dihydrofolate reductase (DHFR) with antitumor activity.
Uniqueness
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrrolopyrimidine derivatives . Its ability to inhibit ATR kinase makes it a promising candidate for anticancer research .
特性
IUPAC Name |
6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIIOZZUYXXPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)





![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide](/img/structure/B2452088.png)




